Home > Products > Screening Compounds P66076 > N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine - 361469-28-5

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

Catalog Number: EVT-6549733
CAS Number: 361469-28-5
Molecular Formula: C21H17N3O
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. The compound is characterized by a quinazoline core substituted with a methoxyphenyl and a phenyl group at specific positions. This structural arrangement is significant for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapy.

Source

The compound can be synthesized through various chemical reactions involving starting materials like 4-methoxyaniline and 2-phenylquinazolin-4-one. It has been the subject of research for its pharmacological properties, including anti-inflammatory and anticancer activities .

Classification

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine can be classified as:

  • Chemical Class: Quinazolines
  • Functional Groups: Amine, Ether (from the methoxy group)
  • IUPAC Name: N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
Synthesis Analysis

Methods

The synthesis of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves the following steps:

  1. Condensation Reaction: The reaction begins with the condensation of 4-methoxyaniline with 2-phenylquinazolin-4-one. This step is crucial as it forms the core structure of the quinazoline derivative.
  2. Catalytic Conditions: The reaction is usually conducted in the presence of a suitable catalyst under controlled temperature conditions to optimize yield and purity.
  3. Purification: Post-synthesis, the product is purified using recrystallization techniques, often from solvents like ethanol or heptane to obtain a high-purity crystalline form .

Technical Details

The synthesis can be performed using traditional batch methods or more advanced techniques such as continuous flow reactors, which enhance efficiency and scalability while adhering to green chemistry principles.

Molecular Structure Analysis

Structure

The molecular structure of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine features:

  • A quinazoline ring system
  • A methoxy group (-OCH₃) at the para position of one phenyl ring
  • A phenyl group at the 4-position of the quinazoline structure

Data

Key structural data includes:

  • Molecular Formula: C₂₁H₁₇N₃O
  • Molecular Weight: 345.38 g/mol
  • InChI Key: InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-23-19-10-6-5-9-18(19)20(24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24).
Chemical Reactions Analysis

Reactions

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine can participate in several chemical reactions:

  1. Oxidation: Can be oxidized to form quinazoline Noxides using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield various amine derivatives using reducing agents such as sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the quinazoline ring, allowing for further functionalization .

Technical Details

The conditions for these reactions often involve specific solvents and temperatures to ensure optimal yields:

  • Oxidation: Typically performed in acidic media.
  • Reduction: Conducted in methanol or similar solvents.
Mechanism of Action

The mechanism of action for N-(4-methoxyphenyl)-4-phenylquinazolin-2-amino primarily involves its ability to interact with specific enzymes or receptors within biological systems. By binding to active sites on these targets, it can inhibit enzyme activity, thereby disrupting critical cellular pathways that may lead to therapeutic effects such as anti-inflammatory or anticancer outcomes .

Physical and Chemical Properties Analysis

Physical Properties

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine typically exhibits:

  • Appearance: Crystalline solid
  • Melting Point: Approximately 150°C (exact value may vary depending on purity)

Chemical Properties

Key chemical properties include:

  1. Solubility: Generally soluble in organic solvents like ethanol and methanol.
  2. Stability: Stable under standard laboratory conditions but should be protected from strong oxidizing agents.

Relevant analyses such as FTIR and NMR confirm the presence of functional groups and structural integrity post-synthesis .

Applications

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor, particularly in anti-inflammatory and anticancer research.
  2. Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.
  3. Material Science: Explored for developing new materials with specific electronic properties due to its unique molecular structure .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Context of Quinazoline-Based Therapeutics

Quinazoline chemistry originated in 1869 with Griess's synthesis of a 2-cyano-3,4-dihydro-4-oxoquinazoline derivative from anthranilic acid and cyanogens. The systematic exploration of quinazoline's therapeutic potential began significantly later. Gabriel and Colman's foundational work in 1903 laid the groundwork for understanding the physicochemical properties of these heterocycles [8]. The mid-20th century witnessed a surge in interest, driven by the isolation of naturally occurring quinazoline alkaloids like febrifugine (displaying antimalarial properties) and vasicinone (a bronchodilator). These natural products served as structural blueprints for synthetic efforts [5] [8].

The late 20th and early 21st centuries marked the golden age of quinazoline-based drugs, particularly in oncology and hypertension. The 4-anilinoquinazoline motif proved crucial for kinase inhibition. Gefitinib (2003) and Erlotinib (2004), both EGFR tyrosine kinase inhibitors for non-small cell lung cancer, exemplify the clinical translation of this scaffold. Lapatinib (2007), a dual EGFR/HER2 inhibitor for breast cancer, further cemented the quinazoline core as indispensable in targeted cancer therapy [2] [5]. Beyond oncology, quinazoline derivatives like prazosin and doxazosin (alpha-1 adrenergic antagonists) became first-line treatments for hypertension and benign prostatic hyperplasia, demonstrating the scaffold's applicability across therapeutic areas [5] [8]. N-(4-Methoxyphenyl)-4-phenylquinazolin-2-amine emerges within this historical trajectory as a synthetic analogue designed to leverage the established bioactivity of the quinazoline core while probing the impact of specific N2 and C4 substituents.

Table 1: Key Milestones in Quinazoline-Based Drug Development

Time PeriodKey DevelopmentRepresentative Compound(s)Therapeutic Area
1869First synthesis of a quinazoline derivative2-Cyano-3,4-dihydro-4-oxoquinazolineN/A (Chemical curiosity)
Early 1900sSystematic physicochemical studiesBasic quinazoline structureFoundation for SAR
Mid-20th CenturyIsolation of bioactive natural alkaloidsFebrifugine, VasicinoneAntimalarial, Respiratory
1980s-1990sIntroduction of antihypertensive agentsPrazosin, DoxazosinHypertension, BPH
2000s-PresentFDA approval of kinase inhibitorsGefitinib, Erlotinib, Lapatinib, AfatinibOncology (NSCLC, Breast Cancer)
21st CenturyExploration of novel derivativesN-(4-Methoxyphenyl)-4-phenylquinazolin-2-amineTargeted cancer therapy, Inflammation

Structural Significance of the Quinazoline Core in Drug Design

The quinazoline core (C₈H₆N₂) is a planar, electron-deficient bicyclic aromatic system. Its significance in drug design stems from several key structural and electronic features:

  • Dual Hydrogen Bonding Capacity: The nitrogen atoms at positions 1 and 3 (pyrimidine numbering) act as hydrogen bond acceptors. Position 1 (N¹) is highly basic (pKa ~3.5), readily forming salts, while N³ is weakly basic (pKa <1.0). The C₂=O group in quinazolinones adds a third hydrogen bond acceptor. This array facilitates strong, directional interactions with biological targets, particularly ATP-binding sites of kinases [5]. In N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, the N¹ atom and the exocyclic N atom of the 2-amine group contribute to this hydrogen-bonding network.
  • π-π Stacking Interactions: The extended planar aromatic surface enables efficient π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues in enzyme binding pockets. This is crucial for the affinity of quinazoline-based kinase inhibitors like erlotinib and gefitinib towards EGFR [2] [6]. The 4-phenyl substituent in N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine significantly augments this stacking potential.
  • Synthetic Versatility: Positions 2, 4, 6, 7, and 8 are readily modifiable. Positions 2 and 4 are particularly reactive towards nucleophiles. The core can be synthesized via several robust routes, such as the Niementowski reaction (anthranilic acid + amides/orthoesters), condensation of anthranilonitrile with anilines, or reactions involving benzoxazinones or isatoic anhydride intermediates [5] [6] [8]. This allows for extensive SAR exploration. N-(4-Methoxyphenyl)-4-phenylquinazolin-2-amine is typically synthesized via condensation of 4-chloro-2-phenylquinazoline with 4-methoxyaniline or through palladium-catalyzed coupling reactions starting from 6-bromo precursors followed by Suzuki coupling to introduce the 4-phenyl group [6].
  • Modulation of Physicochemical Properties: The core inherently contributes to moderate lipophilicity (cLogP ~1-2 for unsubstituted derivatives). Substituents dramatically alter solubility, logP, pKa, and polar surface area (PSA), allowing optimization of drug-like properties. For example, introducing polar groups can increase solubility, while lipophilic substituents enhance membrane permeability. N-(4-Methoxyphenyl)-4-phenylquinazolin-2-amine exhibits a higher calculated logP (~5.1) due to the phenyl and methoxyphenyl groups, impacting its cellular uptake and distribution [4].
  • Conformational Constraint: The fused ring system provides rigidity, reducing the entropic penalty upon binding to biological targets compared to more flexible molecules. This rigidity also helps maintain optimal spatial orientation of key pharmacophoric elements like the 4-phenyl and N2-anilino substituents in kinase inhibitors [2] [6].

Table 2: Physicochemical and Biopharmaceutical Properties of Quinazoline Cores vs. Target Compound

PropertyBasic Quinazoline Core (C₈H₆N₂)4(3H)-Quinazolinone Core (C₈H₆N₂O)N-(4-Methoxyphenyl)-4-phenylquinazolin-2-amine (C₂₁H₁₇N₃O)
Molecular Weight130.15 g/mol146.15 g/mol327.4 g/mol
FormulaC₈H₆N₂C₈H₆N₂OC₂₁H₁₇N₃O
cLogP~1.5~1.1~5.1
H-Bond Donors01 (if NH)1 (N-H)
H-Bond Acceptors234 (N¹, N³, OCH₃, exocyclic N)
Polar Surface Area (Ų)~25.8~45.8~36.6
Rotatable Bonds003 (Anilino N-Ph, O-CH₃, Ph-CH)
Aromatic Heavy Atoms101018
Key Structural FeatureUnsubstituted fused ringKeto group at C4N2-(4-Methoxyphenyl), C4-Phenyl substituents

Role of N-(4-Methoxyphenyl) and 4-Phenyl Substituents in Bioactivity

The specific substitution pattern of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is not arbitrary; both the N-(4-methoxyphenyl) group at position 2 and the 4-phenyl group at position 4 are critical determinants of its biological interactions and activities, primarily in anticancer and anti-inflammatory contexts.

  • N-(4-Methoxyphenyl) Group (N2-Anilino with 4-OMe):
  • Enhanced Binding Affinity and Selectivity (Kinases): The N-aryl group at position 2 is a hallmark of many bioactive quinazolines. The 4-methoxy extension on this aryl ring serves multiple purposes. The methoxy (-OCH₃) group is moderately electron-donating, influencing the electron density of the anilino nitrogen and the adjacent quinazoline ring system. This can modulate binding affinity towards ATP-binding pockets. Crucially, the oxygen atom of the methoxy group acts as an additional hydrogen bond acceptor. Research on structurally similar quinazolines targeting the EGFR-PI3K signaling pathway indicates that substituents like methoxy at the para position of the N2-anilino group can form critical hydrogen bonds with residues in the hinge region or hydrophobic pockets near the gatekeeper residue of kinases, enhancing potency and potentially selectivity [2] [6]. This interaction contributes significantly to the compound's ability to inhibit proliferation in cancer cell lines like H1975 (EGFR-mutant NSCLC) [2].
  • Modulation of Lipophilicity and Cell Permeability: The 4-methoxyphenyl group increases the overall lipophilicity (cLogP ~5.1) compared to simpler anilino substituents. While this enhances passive membrane diffusion, it requires careful balancing to avoid excessive hydrophobicity detrimental to solubility. The methoxy group offers a better balance compared to purely hydrophobic groups like alkyl chains [4].
  • Contribution to Anti-Inflammatory Activity (COX-2 Selectivity): Beyond oncology, the N-(4-methoxyphenyl) motif plays a vital role in anti-inflammatory activity through cyclooxygenase (COX) inhibition. Studies on 2-(morpholinyl)-N-substituted phenylquinazolin-4-amines demonstrate that electron-donating groups like methoxy (p-OMe) on the N-phenyl ring significantly enhance COX-2 selectivity and analgesic/anti-inflammatory potency. The methoxy group likely fits into a specific secondary pocket within the COX-2 active site, contributing to preferential binding over COX-1. Compound 5d (containing a similar p-methoxy group) exhibited superior activity compared to indomethacin in rodent models [3]. This suggests N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine likely shares this potential pathway.
  • 4-Phenyl Substituent:
  • Steric Occupation of Hydrophobic Pockets: The phenyl ring at position 4 is a prominent feature projecting into a hydrophobic region I/II within the ATP-binding cleft of many kinases. Its size and hydrophobicity are critical for displashing ATP and achieving high-affinity binding. This is evident in the design of EGFR inhibitors like gefitinib and erlotinib, which feature a halogenated anilino group at position 4 (structurally analogous to the 4-phenyl here, though not identical) [2] [5]. In N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, the unsubstituted phenyl provides the necessary bulk and hydrophobicity to occupy this pocket effectively in targets like EGFR or PI3K, contributing to the disruption of downstream signaling pathways (e.g., PI3K-Akt) crucial for cancer cell survival and proliferation [2].
  • π-π Stacking Amplification: The 4-phenyl ring significantly enlarges the planar hydrophobic surface area of the molecule. This enhances π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) lining the kinase hydrophobic pockets, a key mechanism underlying the nanomolar potency of many clinical quinazoline kinase inhibitors. Computational docking studies of similar compounds confirm stacking interactions between the 4-aryl group and phenylalanine residues in the target binding site [2] [6].
  • Synthetic Handle for Diversification: While unsubstituted in the parent compound discussed here, the 4-phenyl group offers sites (ortho, meta, para) for further chemical modification to fine-tune activity, selectivity, or physicochemical properties. Bromination at position 6 of the quinazoline core, as seen in the related compound 6-bromo-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine (ChemDiv Catalog), exemplifies how the core structure can be further modified, potentially altering target affinity or adding functionality for conjugation [4].

Table 3: Impact of Substituents on Biological Activity of Quinazoline Derivatives

SubstituentKey Physicochemical EffectsPrimary Biological ContributionsEvidence from Related Compounds
N2-(4-Methoxyphenyl)• Increases lipophilicity (cLogP) • Adds H-bond acceptor (OCH₃) • Modulates electron density on anilino N & core• Enhanced kinase binding via H-bonding • Improved COX-2 selectivity • Moderate cellular permeabilityKinase Inhibition: Morpholino-quinazolines with p-OMe showed potent EGFR-PI3K pathway inhibition in H1975 cells [2]. • COX-2 Selectivity: 2-Morpholinyl-N-(p-methoxyphenyl)quinazolin-4-amine analogs showed superior anti-inflammatory activity vs. indomethacin [3].
4-Phenyl• Significantly increases lipophilicity & molecular weight • Adds large hydrophobic surface area • Enhances rigidity• Occupies hydrophobic pockets in kinases (e.g., EGFR) • Strengthens π-π stacking with target residues • Disrupts downstream survival signaling (PI3K-Akt)• Core feature in EGFR TKIs (Gefitinib, Erlotinib - though typically halogenated aniline at N1, not C4 phenyl). • Brominated analogs at C6 retain core binding features [4]. • Derivatives showed antiproliferative activity against diverse cancer cell lines (H1975, PC-3, MDA-MB-231) [2] [5].
Combined Effect• High lipophilicity requires formulation strategies • Planar structure facilitates target binding• Synergistic targeting of kinase ATP pockets • Potential dual anticancer/anti-inflammatory profile • Disruption of key signaling pathways (EGFR-PI3K)• Compound A9-7 (ALX-171) (structurally similar disubstituted quinazolinone) showed potent mGlu7 NAM activity (IC50 6.14 µM) and in vivo efficacy in schizophrenia models, demonstrating scaffold versatility [6]. • SAR studies confirm critical role of both substituents for optimal activity [2] [3].

Properties

CAS Number

361469-28-5

Product Name

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

IUPAC Name

N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-23-19-10-6-5-9-18(19)20(24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24)

InChI Key

TVNIOZBJOAPHIU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.